molecular formula C11H16Cl2FN B3086091 [(2-Chloro-6-fluorophenyl)methyl](2-methylpropyl)amine hydrochloride CAS No. 1158490-67-5

[(2-Chloro-6-fluorophenyl)methyl](2-methylpropyl)amine hydrochloride

Cat. No. B3086091
CAS RN: 1158490-67-5
M. Wt: 252.15 g/mol
InChI Key: MDJXFIPLVCLLJM-UHFFFAOYSA-N
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Description

The compound “(2-Chloro-6-fluorophenyl)methylamine hydrochloride” is a chemical substance with the molecular formula C11H16Cl2FN . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .

Scientific Research Applications

Environmental Impact and Degradation

  • The compound has been studied in the context of chemical warfare agent degradation products. It's assessed for its environmental fate and mammalian toxicity, indicating its relevance in environmental and occupational health. The study provides insights into the degradation processes like hydrolysis, microbial degradation, oxidation, and photolysis, highlighting its environmental persistence and potential toxicity (Munro et al., 1999).

Analytical Techniques and Carcinogenic Potential

  • The compound has been a subject of analysis in the context of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites. The study emphasizes the carcinogenic nature of PhIP and underscores the importance of analyzing its bioactivated metabolites and detoxification products to understand its biological effects and exposure levels. Analytical techniques such as liquid and gas chromatography coupled with various detection techniques were highlighted, stressing the significance of sensitive and selective methods for qualitative and quantitative analysis (Teunissen et al., 2010).

PFAS Removal and Water Treatment

  • The compound's application in water treatment is noted, specifically in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The study discusses the use of amine-containing sorbents, which rely on electrostatic interactions, hydrophobic interactions, and sorbent morphology for PFAS removal. It's critical for understanding the compound's utility in developing solutions for municipal water and wastewater treatment at low PFAS concentrations (Ateia et al., 2019).

Fluorescent Chemosensors

  • The compound's relevance in the development of chemosensors, particularly for detecting various analytes, is highlighted. The study discusses the selectivity and sensitivity of 4-methyl-2,6-diformylphenol (DFP) based compounds, including the compound , for detecting metal ions, anions, and neutral molecules. This underscores its potential in environmental monitoring and biochemical applications (Roy, 2021).

Future Directions

The future directions for research on this compound could include studying its synthesis, its chemical reactions, and its potential biological activity. Given its potential as a thrombin inhibitor , it could be of interest in the development of new pharmaceuticals.

properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-2-methylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClFN.ClH/c1-8(2)6-14-7-9-10(12)4-3-5-11(9)13;/h3-5,8,14H,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJXFIPLVCLLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=C(C=CC=C1Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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